molecular formula C8H5N5 B7935044 2-Azidoquinoxaline

2-Azidoquinoxaline

Cat. No.: B7935044
M. Wt: 171.16 g/mol
InChI Key: IIJRCOPLEYEZOZ-UHFFFAOYSA-N
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Description

2-Azidoquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them significant in various chemical and biological applications. This compound, in particular, has garnered attention due to its unique azido functional group, which imparts distinct reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidoquinoxaline typically involves the reaction of quinoxaline derivatives with sodium azide. One common method includes the reaction of 2-chloroquinoxaline with sodium azide in a polar solvent such as dimethylformamide at elevated temperatures. This reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow systems are often employed to ensure safety and efficiency, given the potentially explosive nature of azides. These systems allow for better control of reaction conditions and minimize the risk associated with handling azides .

Chemical Reactions Analysis

Types of Reactions: 2-Azidoquinoxaline undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (Huisgen cycloaddition).

    Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Cycloaddition: Alkynes, copper catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

2-Azidoquinoxaline has found applications in several scientific fields:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of triazole-containing pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Azidoquinoxaline largely depends on the specific application and the chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles such as alkynes to form triazoles. These reactions often proceed via a concerted mechanism, where the azido group and the alkyne simultaneously form new bonds, resulting in the triazole ring .

Comparison with Similar Compounds

  • 2-Azidopyridine
  • 2-Azidopyrimidine
  • 2-Azidobenzimidazole

Comparison: 2-Azidoquinoxaline is unique due to its fused benzene and pyrazine rings, which provide distinct electronic properties compared to other azido-substituted heterocycles. For example, 2-Azidopyridine and 2-Azidopyrimidine lack the fused ring structure, resulting in different reactivity and applications. Additionally, the presence of the azido group in this compound allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-azidoquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-13-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJRCOPLEYEZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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